molecular formula C21H24N4O3S B2445819 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide CAS No. 1797294-41-7

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide

Cat. No. B2445819
CAS RN: 1797294-41-7
M. Wt: 412.51
InChI Key: WWDJTOIWBFNPDZ-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
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Scientific Research Applications

N-Alkylated Arylsulfonamides in Neuroscience

Research on N-alkylated arylsulfonamides, closely related to the compound of interest, has shown promising applications in neuroscience, particularly in the development of selective 5-HT7 receptor ligands. This class of compounds, including specific derivatives like 1-methyl-N-{1-[2-(2-(t-butyl)phenoxy)ethyl]piperidin-4-yl}-N-cyclopropylmethyl-1H-pyrazole-4-sulfonamide, demonstrates potent and selective antagonism of the 5-HT7 receptor. These findings are significant because they suggest potential therapeutic applications in treating central nervous system (CNS) disorders through modulation of the 5-HT7 receptor pathway. In vivo evaluations in animal models have highlighted their antidepressant-like and pro-cognitive properties, opening avenues for further exploration in drug development for CNS conditions (Canale et al., 2016).

Antimicrobial Applications

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, akin to the one , has shown potential in antimicrobial applications. These compounds have been developed with the intent to serve as antibacterial agents. The process involved the reaction of specific precursors with a variety of active methylene compounds, leading to the production of derivatives with significant antibacterial activity. This research direction is particularly relevant in the context of increasing antibiotic resistance, indicating the need for new antimicrobial agents. The findings from these studies suggest that compounds with a sulfonamido moiety could contribute to the development of new antibacterial drugs, addressing a critical need in infectious disease treatment (Azab, Youssef, & El-Bordany, 2013).

Heterocyclic Chemistry and Drug Development

In the realm of drug development, the exploration of sulfonamide-based heterocyclic compounds has led to the discovery of new chemical entities with potential pharmacological activities. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine ring systems, incorporating phenylsulfonyl moiety, has been undertaken to assess their antimicrobial efficacy. Such endeavors are crucial for expanding the chemical space of drug-like molecules, potentially leading to the development of new therapeutic agents. The antimicrobial screening of these compounds has revealed promising activity, underscoring the importance of heterocyclic chemistry in the ongoing search for more effective drugs (Alsaedi, Farghaly, & Shaaban, 2019).

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c26-29(27,15-14-28-19-4-2-1-3-5-19)23-12-13-25-21(18-6-7-18)16-20(24-25)17-8-10-22-11-9-17/h1-5,8-11,16,18,23H,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDJTOIWBFNPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)CCOC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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